Cas no 2098161-08-9 ((E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid)

(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (E)-4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid
- (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
- 2098161-08-9
- AKOS026710819
- 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
- F1907-6450
-
- インチ: 1S/C12H19NO4/c1-3-17-8-10-7-13(6-9(10)2)11(14)4-5-12(15)16/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,16)/b5-4+
- InChIKey: TUFFIYHEQYJSSC-SNAWJCMRSA-N
- SMILES: O(CC)CC1CN(C(/C=C/C(=O)O)=O)CC1C
計算された属性
- 精确分子量: 241.13140809g/mol
- 同位素质量: 241.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 66.8Ų
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6450-0.25g |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid |
2098161-08-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6450-1g |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid |
2098161-08-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6450-5g |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid |
2098161-08-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-6450-2.5g |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid |
2098161-08-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | E286131-500mg |
(E)-4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic Acid |
2098161-08-9 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-6450-10g |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid |
2098161-08-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-6450-0.5g |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid |
2098161-08-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | E286131-100mg |
(E)-4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic Acid |
2098161-08-9 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E286131-1g |
(E)-4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic Acid |
2098161-08-9 | 1g |
$ 570.00 | 2022-06-05 |
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
7. Book reviews
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acidに関する追加情報
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS No. 2098161-08-9): An Overview of a Novel Compound in Medicinal Chemistry
(E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS No. 2098161-08-9) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its distinct pyrrolidine and carboxylic acid moieties, has been the subject of several recent studies aimed at elucidating its biological activities and potential as a drug candidate.
The chemical structure of (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid is particularly noteworthy. The presence of the pyrrolidine ring, which is a five-membered heterocyclic compound, imparts significant conformational stability and flexibility to the molecule. This structural characteristic is crucial for its interactions with biological targets, such as enzymes and receptors. Additionally, the carboxylic acid group at the terminal end of the molecule enhances its solubility and reactivity, making it an ideal candidate for various medicinal applications.
Recent research has focused on the pharmacological properties of (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a potential therapeutic agent for conditions such as arthritis and chronic pain. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways.
In addition to its anti-inflammatory properties, (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid has also demonstrated promising results in preclinical studies for its antitumor activity. Research conducted by a team at the National Institutes of Health (NIH) has shown that this compound can selectively target and inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity observed in these studies suggests that (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid may have significant potential as an anticancer agent.
The synthesis of (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps in the synthesis include the formation of the pyrrolidine ring through a ring-closing metathesis reaction and the introduction of the carboxylic acid functionality via a carboxylation step. The optimization of these synthetic routes has been a focus of recent research, with several groups reporting improved methods that enhance both yield and scalability.
The physicochemical properties of (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, including its solubility, stability, and bioavailability, have been extensively studied to assess its suitability as a drug candidate. Results from these studies indicate that the compound exhibits favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in vivo. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development, with phase II trials expected to commence in the near future.
In conclusion, (E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enonic acid (CAS No. 2098161-08-9) represents a novel and promising compound in medicinal chemistry with a wide range of potential applications. Its unique structural features, coupled with its favorable pharmacological properties, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
2098161-08-9 ((E)-4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid) Related Products
- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)
- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)
- 1226283-08-4(5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)
- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)
- 2138085-50-2(3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)




